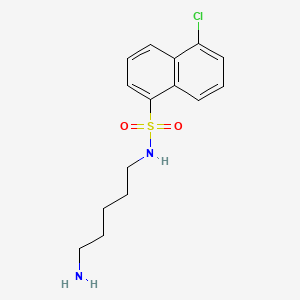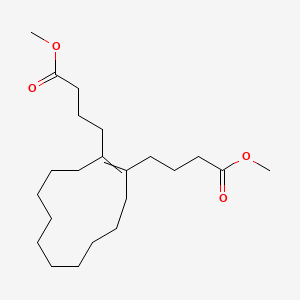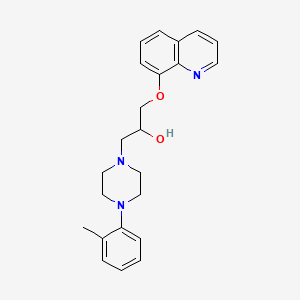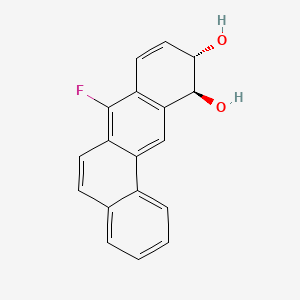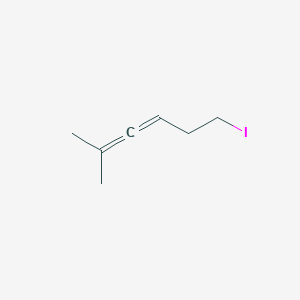
2,3-Hexadiene, 6-iodo-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Hexadiene, 6-iodo-2-methyl- is an organic compound characterized by the presence of a hexadiene backbone with an iodine atom attached to the sixth carbon and a methyl group attached to the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Hexadiene, 6-iodo-2-methyl- can be achieved through several methods. One common approach involves the iodination of 2,3-hexadiene, where iodine is introduced to the sixth carbon position. This can be done using reagents such as iodine (I₂) in the presence of a catalyst like silver nitrate (AgNO₃) under controlled conditions. The reaction typically requires an inert atmosphere and moderate temperatures to ensure selective iodination.
Industrial Production Methods
Industrial production of 2,3-Hexadiene, 6-iodo-2-methyl- may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Hexadiene, 6-iodo-2-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic reagents.
Addition Reactions: The double bonds in the hexadiene backbone can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for nucleophilic substitution.
Addition: Electrophiles such as bromine (Br₂) or hydrogen chloride (HCl) can add across the double bonds.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the compound.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Addition: Formation of dibromo or dichloro derivatives.
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Aplicaciones Científicas De Investigación
2,3-Hexadiene, 6-iodo-2-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3-Hexadiene, 6-iodo-2-methyl- involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The double bonds in the hexadiene backbone can undergo electrophilic addition, leading to the formation of reactive intermediates that can further react with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Hexadiene, 2-methyl-: Lacks the iodine atom, resulting in different reactivity and applications.
1,3-Hexadiene: Has a different arrangement of double bonds, leading to distinct chemical properties.
2-Iodo-3-hexene: Similar in structure but with different positioning of the iodine atom.
Uniqueness
2,3-Hexadiene, 6-iodo-2-methyl- is unique due to the specific positioning of the iodine atom and the methyl group, which imparts distinct reactivity and potential applications compared to its analogs. The presence of both an iodine atom and a conjugated diene system makes it a versatile compound for various chemical transformations and research applications.
Propiedades
Número CAS |
84672-43-5 |
|---|---|
Fórmula molecular |
C7H11I |
Peso molecular |
222.07 g/mol |
InChI |
InChI=1S/C7H11I/c1-7(2)5-3-4-6-8/h3H,4,6H2,1-2H3 |
Clave InChI |
QSRFOKIIKGJSRL-UHFFFAOYSA-N |
SMILES canónico |
CC(=C=CCCI)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Triphenyl[1-(trimethylsilyl)ethylidene]-lambda~5~-phosphane](/img/structure/B14407894.png)
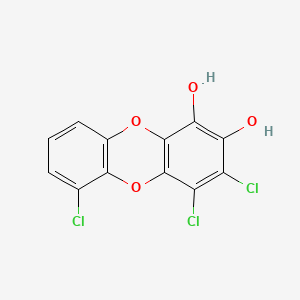
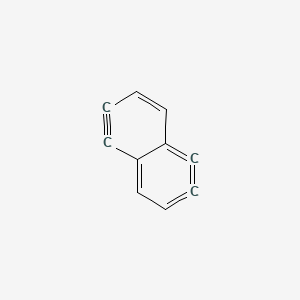

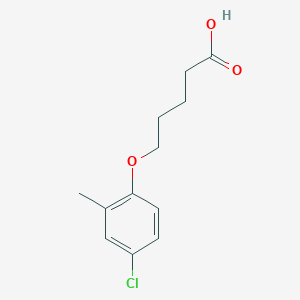
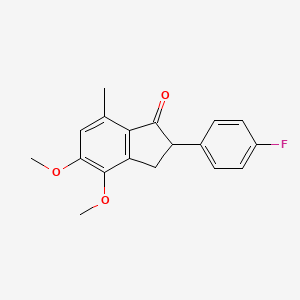
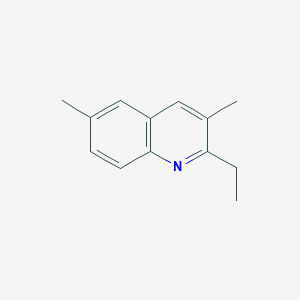
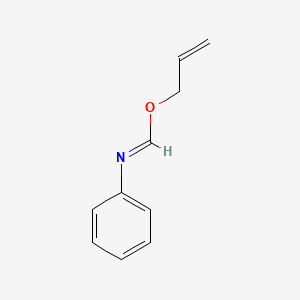
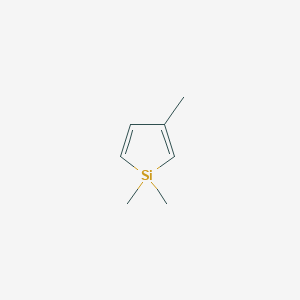
![Diethyl [(butane-2-sulfinyl)(phenyl)methyl]phosphonate](/img/structure/B14407944.png)
